molecular formula C16H24HgO2 B12093391 7,7-Dimethyloctanoate;phenylmercury(1+)

7,7-Dimethyloctanoate;phenylmercury(1+)

Cat. No.: B12093391
M. Wt: 448.95 g/mol
InChI Key: VAQXYTXEFDFLIS-UHFFFAOYSA-M
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Description

7,7-Dimethyloctanoate;phenylmercury(1+) is a chemical compound that combines the ester 7,7-dimethyloctanoate with a phenylmercury cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyloctanoate typically involves the esterification of 7,7-dimethyloctanoic acid with an alcohol, often under acidic conditions to facilitate the reaction. The phenylmercury cation can be introduced through a reaction with phenylmercury acetate or phenylmercury chloride, which are common reagents for introducing mercury into organic compounds .

Industrial Production Methods

The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyloctanoate;phenylmercury(1+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce elemental mercury and substituted phenyl derivatives .

Scientific Research Applications

7,7-Dimethyloctanoate;phenylmercury(1+) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.

    Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of mercury-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyloctanoate;phenylmercury(1+) involves its interaction with various molecular targets. The phenylmercury cation can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyloctanoate;phenylmercury(1+) is unique due to the combination of the ester and phenylmercury cation, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H24HgO2

Molecular Weight

448.95 g/mol

IUPAC Name

7,7-dimethyloctanoate;phenylmercury(1+)

InChI

InChI=1S/C10H20O2.C6H5.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-4-6-5-3-1;/h4-8H2,1-3H3,(H,11,12);1-5H;/q;;+1/p-1

InChI Key

VAQXYTXEFDFLIS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+]

Origin of Product

United States

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